

Application Notes and Protocols for Caspase-8 Assay Using Ac-LETD-AFC

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Compound of Interest

Compound Name: Ac-LETD-AFC

Cat. No.: B590920

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Introduction

Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway. Its activation is a key event in programmed cell death triggered by external stimuli such as the binding of death ligands to their receptors. The fluorogenic substrate **Ac-LETD-AFC** (N-Acetyl-L-leucyl-L-glutamyl-L-threonyl-L-aspartic acid 7-amino-4-trifluoromethylcoumarin) is a sensitive and specific tool for measuring caspase-8 activity. Upon cleavage by active caspase-8 at the aspartic acid residue, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) is released. The intensity of the fluorescence, measured at an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm, is directly proportional to the caspase-8 activity in the sample. These application notes provide a comprehensive guide to utilizing **Ac-LETD-AFC** for the accurate quantification of caspase-8 activity in cell lysates.

Data Presentation

The following tables summarize the key quantitative parameters for performing a caspase-8 assay with **Ac-LETD-AFC**, compiled from various established protocols.

Table 1: Recommended Concentrations and Wavelengths

Parameter	Recommended Range	Typical Value
Ac-LETD-AFC Working Concentration	50 - 200 μ M	100 μ M[1]
Cell Lysate (Protein)	50 - 200 μ g per assay	100 μ g
Cell Number for Lysate Preparation	1 x 10 ⁶ - 5 x 10 ⁶ cells	2 x 10 ⁶ cells[2]
Excitation Wavelength	360 - 400 nm	400 nm[2]
Emission Wavelength	460 - 510 nm	505 nm[2]

Table 2: Typical Reagent Compositions

Reagent	Component	Concentration
Lysis Buffer	HEPES, pH 7.4	20 - 50 mM
CHAPS	0.1 - 1%	
DTT	1 - 5 mM (add fresh)	
EDTA	1 - 2 mM	
2X Reaction Buffer	HEPES, pH 7.4	40 - 100 mM
CHAPS	0.2%	
DTT	10 mM (add fresh)[3]	
EDTA	4 mM	
Sucrose or Glycerol	10 - 20%	

Experimental Protocols

Preparation of Reagents

a. **Ac-LETD-AFC** Stock Solution (10 mM): To prepare a 10 mM stock solution, dissolve the **Ac-LETD-AFC** substrate in dimethyl sulfoxide (DMSO). For example, to prepare 1 ml of a 10 mM stock solution from a 1 mg vial of **Ac-LETD-AFC** (MW: 729.6 g/mol), add approximately 137

μL of high-quality, anhydrous DMSO. Vortex thoroughly to ensure complete dissolution. Store the stock solution in aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

b. Lysis Buffer (1X): A typical lysis buffer can be prepared with the following components: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, and 100 μM EDTA. It is recommended to add DTT fresh to the buffer immediately before use from a 1 M stock solution. Store the buffer at 4°C.

c. Reaction Buffer (2X): A standard 2X reaction buffer may contain: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 20% Glycerol, and 2 mM DTT. Add DTT fresh before use. Store at 4°C.

Cell Lysis

- Induce apoptosis in your cell line of interest using an appropriate method. For a negative control, maintain an untreated cell population.
- Harvest the cells (for both treated and untreated samples) and pellet them by centrifugation at a low speed (e.g., 500 x g for 5 minutes) at 4°C.
- Wash the cell pellet once with ice-cold PBS and centrifuge again.
- Resuspend the cell pellet in cold Lysis Buffer. A common starting point is to use 50 μL of Lysis Buffer per $1-2 \times 10^6$ cells.
- Incubate the lysate on ice for 15-20 minutes.
- Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the cell debris.
- Carefully transfer the supernatant, which contains the cytosolic extract, to a new pre-chilled tube.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA). It is advisable to dilute the lysate to a concentration within the range of 1-4 mg/mL.

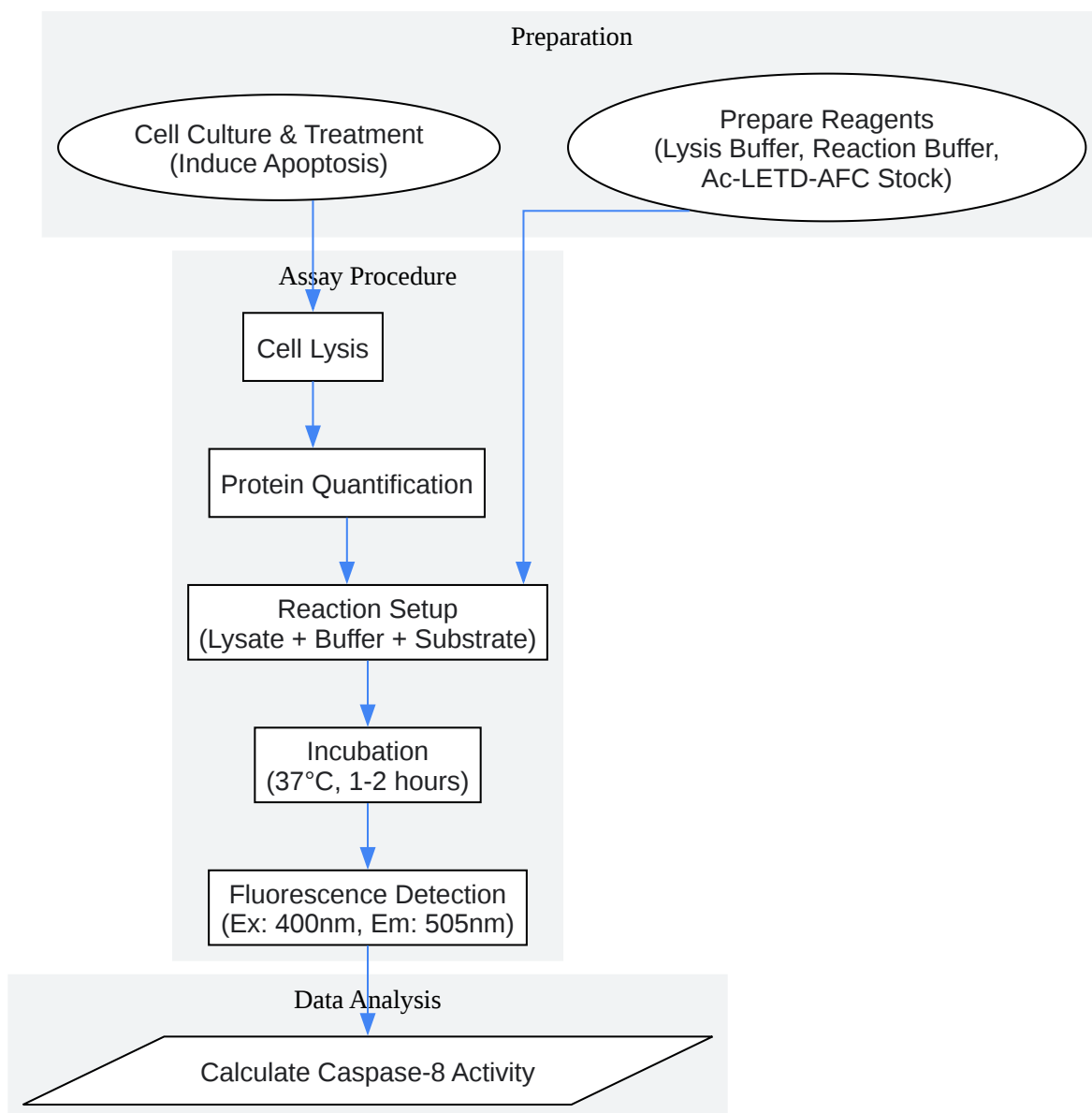
Caspase-8 Activity Assay

- In a 96-well black microplate, add your cell lysate to each well. A typical volume is 50 μ L containing 50-200 μ g of total protein.
- Prepare a master mix of the reaction buffer and substrate. For each reaction, you will need 50 μ L of 2X Reaction Buffer and the appropriate volume of **Ac-LETD-AFC** stock solution to achieve the desired final concentration (e.g., for a final concentration of 100 μ M in a 100 μ L final volume, you would add 1 μ L of a 10 mM stock to 49 μ L of 2X Reaction Buffer per well).
- Add 50 μ L of the reaction buffer/substrate master mix to each well containing the cell lysate.
- Controls:
 - Blank: 50 μ L of Lysis Buffer + 50 μ L of the reaction buffer/substrate master mix.
 - Uninduced Control: Lysate from untreated cells.
 - Inhibitor Control (Optional): Pre-incubate the apoptotic cell lysate with a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) for 10-15 minutes at room temperature before adding the reaction buffer/substrate master mix.
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the fluorescence using a microplate fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

Data Analysis

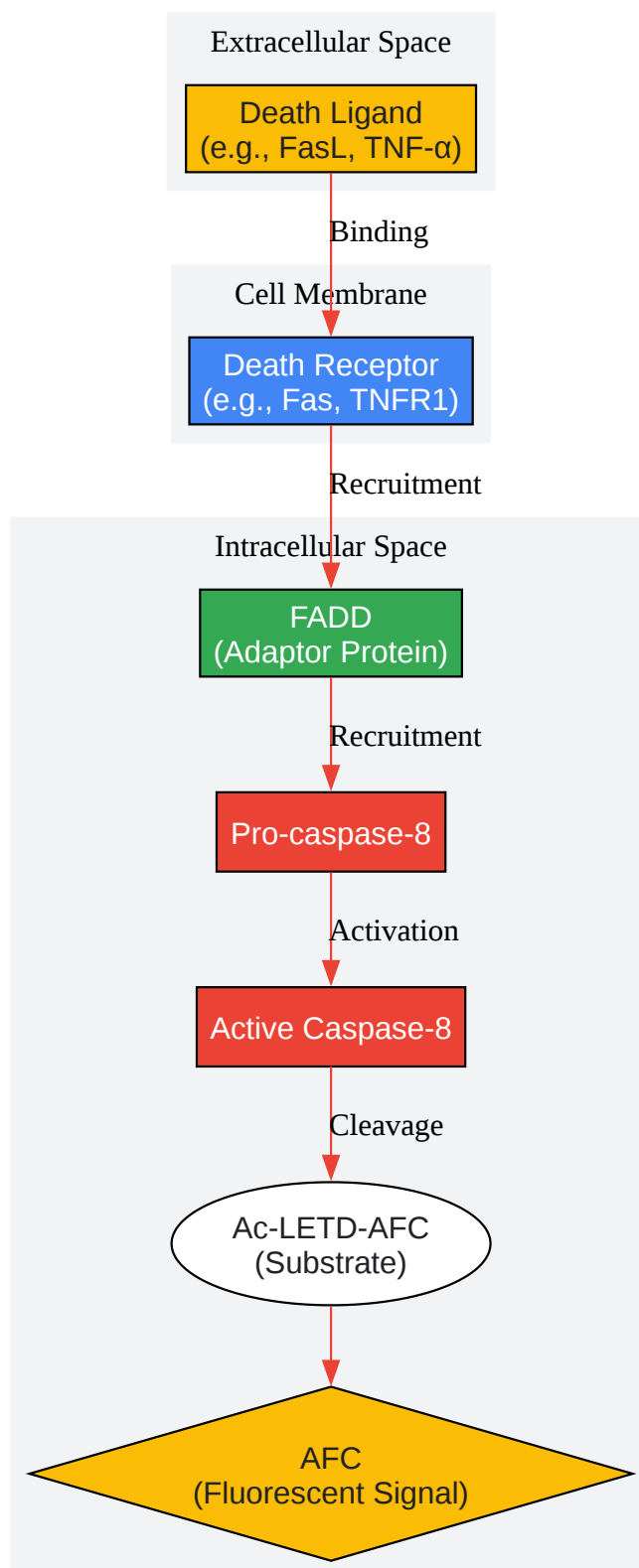
- Subtract the fluorescence reading of the blank from all sample readings.
- The caspase-8 activity is proportional to the fluorescence intensity.
- The fold-increase in caspase-8 activity can be calculated by comparing the fluorescence of the apoptotic samples to the uninduced control.

Visualizations



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Caption: Experimental workflow for the fluorometric caspase-8 assay.



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Caption: Extrinsic apoptosis pathway leading to caspase-8 activation.

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